6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core, a pyrrolidine ring, and a tert-butyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced via an alkylation reaction, using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
- tert-butyl 3-((1-benzyl-3,3-dimethylpiperidin-4-yl)amino)azetidine-1-carboxylate
- tert-butyl 3-((3,3-dimethylpiperidin-4-yl)amino)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H29N5O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C21H29N5O3/c1-14(2)26-19(27)9-6-16(24-26)20(28)25-11-10-15(12-25)13-29-18-8-7-17(22-23-18)21(3,4)5/h6-9,14-15H,10-13H2,1-5H3 |
InChI Key |
TYNMTXJRGWJCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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